N-(4-bromo-3-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide N-(4-bromo-3-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1251589-23-7
VCID: VC4963212
InChI: InChI=1S/C18H17BrN4O2S/c1-3-15-22-18(25-23-15)12-4-7-17(20-9-12)26-10-16(24)21-13-5-6-14(19)11(2)8-13/h4-9H,3,10H2,1-2H3,(H,21,24)
SMILES: CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Br)C
Molecular Formula: C18H17BrN4O2S
Molecular Weight: 433.32

N-(4-bromo-3-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

CAS No.: 1251589-23-7

Cat. No.: VC4963212

Molecular Formula: C18H17BrN4O2S

Molecular Weight: 433.32

* For research use only. Not for human or veterinary use.

N-(4-bromo-3-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide - 1251589-23-7

Specification

CAS No. 1251589-23-7
Molecular Formula C18H17BrN4O2S
Molecular Weight 433.32
IUPAC Name N-(4-bromo-3-methylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C18H17BrN4O2S/c1-3-15-22-18(25-23-15)12-4-7-17(20-9-12)26-10-16(24)21-13-5-6-14(19)11(2)8-13/h4-9H,3,10H2,1-2H3,(H,21,24)
Standard InChI Key VPENQQPDZJLXST-UHFFFAOYSA-N
SMILES CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Br)C

Introduction

N-(4-bromo-3-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a complex organic compound with a molecular formula of C18H17BrN4O2S and a molecular weight of approximately 433.3 g/mol. This compound features a brominated phenyl group, an oxadiazole ring, a pyridine ring, and a thioacetamide group, making it a versatile molecule for various scientific applications.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. These may include:

  • Bromination: Introduction of the bromine atom onto the phenyl ring.

  • Formation of the Oxadiazole Ring: Through cyclization reactions involving appropriate precursors.

  • Pyridine Ring Formation: Possibly through condensation reactions or other ring-forming processes.

  • Thioacetamide Group Introduction: Involving the reaction of appropriate thiol precursors with acetamide derivatives.

Biological Activity and Potential Applications

While specific biological activity data for N-(4-bromo-3-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is limited, compounds with similar structural features have shown promise in medicinal chemistry. For example, oxadiazole and pyridine rings are known for their potential in drug design due to their stability and ability to interact with biological targets .

Comparison with Similar Compounds

Similar compounds, such as those featuring oxadiazole or pyridine rings, have been studied for their pharmacological profiles. These compounds often exhibit activity as enzyme inhibitors or receptor modulators, which can be beneficial in therapeutic applications .

CompoundKey FeaturesBiological Activity
N-(4-bromo-3-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamideBrominated phenyl, oxadiazole, pyridine, thioacetamidePotential therapeutic applications due to structural features
5-ene-4-thiazolidinonesExocyclic double bond, thiazolidinone coreKnown for pharmacological effects, including enzyme inhibition and receptor modulation
Thienoquinoline derivativesThieno and quinoline ringsExhibits synthetic and biological applications

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